molecular formula C14H20ClNO2 B1670346 Dexmethylphenidate hydrochloride CAS No. 19262-68-1

Dexmethylphenidate hydrochloride

货号: B1670346
CAS 编号: 19262-68-1
分子量: 269.77 g/mol
InChI 键: JUMYIBMBTDDLNG-OJERSXHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸右甲氧麻黄碱是一种有效的中枢神经系统兴奋剂,主要用于治疗注意力缺陷多动障碍(ADHD)。 它是甲氧麻黄碱的右旋异构体,与它的外消旋混合物相比,具有更高的药理活性 盐酸右甲氧麻黄碱以商品名福可林和福可林 XR 出售 .

准备方法

盐酸右甲氧麻黄碱的制备涉及多种合成路线和反应条件。一种方法包括将 dl-苏式-甲氧麻黄碱盐酸盐中和为 dl-苏式-甲氧麻黄碱,然后使用氨基酸或其衍生物作为手性拆分剂对 dl-苏式-甲氧麻黄碱进行拆分,从而得到右甲氧麻黄碱盐。 然后将此盐水解并转化为盐酸右甲氧麻黄碱 另一种方法包括使苏式-N-Boc-利他林酸与(S)-1-苯乙胺反应,然后重结晶并转化为高光学纯度的盐酸右甲氧麻黄碱 .

化学反应分析

盐酸右甲氧麻黄碱会发生各种化学反应,包括:

这些反应中常用的试剂包括盐酸、甲醇和各种手性拆分剂 。这些反应形成的主要产物通常是具有修饰官能团的右甲氧麻黄碱衍生物。

科学研究应用

Treatment of ADHD

The primary application of dexmethylphenidate is in managing ADHD in children, adolescents, and adults. Several studies have demonstrated its efficacy:

  • Efficacy in Children : A randomized, double-blind study involving 97 children aged 6-17 showed significant improvements in ADHD symptoms when treated with dexmethylphenidate extended-release compared to placebo, as measured by the Conners ADHD/DSM-IV Scales .
  • Longer Duration of Action : Research indicates that dexmethylphenidate has a longer duration of action compared to its racemic counterpart (d,l-threo-methylphenidate), providing sustained symptom control throughout the day .
  • Adult Efficacy : A multicenter study involving 221 adults demonstrated that dexmethylphenidate significantly improved ADHD symptoms over a five-week period, with no significant increase in efficacy at higher doses .

Pharmacokinetics

Dexmethylphenidate exhibits a bimodal release profile in its extended-release form, allowing for once-daily administration. This formulation is particularly beneficial for patients requiring sustained symptom control without the need for multiple daily doses .

Head-to-Head Trials

Several head-to-head trials have compared dexmethylphenidate to other ADHD medications:

  • In a crossover study comparing dexmethylphenidate to mixed amphetamine salts, both medications showed dose-dependent responses in reducing ADHD symptoms. However, dexmethylphenidate was noted for its rapid onset of action .
  • A direct comparison with Concerta (another ADHD medication) indicated that while both medications were effective, dexmethylphenidate provided quicker relief of symptoms within the first few hours post-administration .

Safety and Side Effects

Dexmethylphenidate is generally well-tolerated; however, it may cause side effects such as:

  • Abdominal pain
  • Headaches
  • Decreased appetite

Most adverse events reported were mild to moderate and did not lead to significant discontinuation rates among patients .

Open-Label Studies

An open-label study involving children with ADHD showed that a single daily dose of dexmethylphenidate effectively controlled symptoms throughout the school day while being well tolerated by participants .

Parental Observations

In clinical settings, parents reported significant improvements in their children's behavior and academic performance when treated with dexmethylphenidate compared to baseline assessments prior to medication initiation .

Data Summary Table

Study TypePopulationFindingsReference
Randomized Controlled TrialChildren (6-17 years)Significant improvement in ADHD symptoms vs placebo
Multicenter StudyAdults (18-60 years)Statistically significant improvements in ADHD scores; no increase in adverse effects
Crossover StudyChildren (6-12 years)Rapid onset; effective compared to mixed amphetamine salts
Open-Label StudyChildrenEffective symptom control; well tolerated

相似化合物的比较

盐酸右甲氧麻黄碱经常与其他中枢神经系统兴奋剂进行比较,例如:

    甲氧麻黄碱: 右甲氧麻黄碱的外消旋混合物,药理活性较低。

    苯丙胺/右旋苯丙胺(阿得拉尔): 另一种用于治疗 ADHD 的兴奋剂,但作用机制不同。

    利司利林(万拉法新): 右旋苯丙胺的前药,用于治疗 ADHD 和暴食症

盐酸右甲氧麻黄碱的独特之处在于其更高的效力和对多巴胺和去甲肾上腺素再摄取抑制的特定作用 .

生物活性

Dexmethylphenidate hydrochloride (d-MPH) is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is the d-enantiomer of methylphenidate and is recognized for its heightened pharmacological activity compared to its racemic counterpart. This article explores the biological activity of dexmethylphenidate, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Dexmethylphenidate primarily functions by inhibiting the reuptake of norepinephrine and dopamine in the synaptic cleft. This action occurs mainly in the thalamus and striatum regions of the brain, leading to increased availability of these neurotransmitters. The blockade of sodium-dependent dopamine and norepinephrine transporters enhances neurotransmitter release into the extraneuronal space, which is crucial for managing ADHD symptoms .

Table 1: Mechanism of Action

Target Action Organism
Sodium-dependent dopamine transporterInhibitorHumans
Sodium-dependent norepinephrine transporterInhibitorHumans
Sodium-dependent serotonin transporterInhibitorHumans

Pharmacokinetics

Dexmethylphenidate has distinct pharmacokinetic properties that influence its clinical use. Following oral administration, approximately 90% of the drug is absorbed, but due to hepatic first-pass metabolism, the oral bioavailability is about 23% . The peak plasma concentration (Cmax) typically occurs between 1 to 1.5 hours post-dose, with a volume of distribution calculated at 2.65 L/kg .

Table 2: Pharmacokinetic Parameters

Parameter Value
Bioavailability23%
Cmax21.4 ± 6.5 ng/mL (10 mg dose)
Volume of Distribution2.65 L/kg
Protein Binding12-15%

Clinical Efficacy

Several studies have evaluated the efficacy of dexmethylphenidate in children and adults diagnosed with ADHD. A double-blind, placebo-controlled trial demonstrated that d-MPH significantly improved ADHD symptoms as measured by teacher and parent SNAP ratings compared to placebo .

  • Study Findings:
    • Participants: 132 children aged 6-17 years
    • Dosage: Average titrated dose of 18.25 mg/day
    • Results: Significant improvements in ADHD symptoms (p < .0004) and better performance on math tests compared to placebo .

Table 3: Summary of Clinical Trials

Study Type Population Findings
Open-label studyChildren with ADHDEffective control over ADHD symptoms
Double-blind trialChildren (n=132)Significant improvement in SNAP ratings
Multicenter studyAdults (n=221)Statistically significant reductions in ADHD RS-IV scores

Safety Profile

The safety profile of dexmethylphenidate has been extensively studied, revealing that it is generally well tolerated among patients. Adverse events are similar to those observed with other stimulant medications and include insomnia, decreased appetite, and anxiety. Serious adverse events are rare but can include cardiovascular issues .

  • Adverse Event Rates:
    • Serious adverse events: Approximately 1% incidence
    • Withdrawal due to adverse events: About 7.3% incidence for non-serious events .

Case Studies

A notable case study involved a patient with severe ADHD who was switched from racemic methylphenidate to dexmethylphenidate due to intolerable side effects. The transition resulted in improved symptom control with a reduction in side effects, highlighting the potential benefits of using dexmethylphenidate over its racemic form .

属性

IUPAC Name

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMYIBMBTDDLNG-OJERSXHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940927
Record name Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19262-68-1, 23655-65-4
Record name Focalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19262-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexmethylphenidate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-threo-Methylphenidate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023655654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLPHENIDATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B3SC438HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEXMETHYLPHENIDATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1678OK0E08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexmethylphenidate hydrochloride
Reactant of Route 2
Reactant of Route 2
Dexmethylphenidate hydrochloride
Reactant of Route 3
Reactant of Route 3
Dexmethylphenidate hydrochloride
Reactant of Route 4
Reactant of Route 4
Dexmethylphenidate hydrochloride
Reactant of Route 5
Reactant of Route 5
Dexmethylphenidate hydrochloride
Reactant of Route 6
Dexmethylphenidate hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。